![molecular formula C17H20N4O4S2 B10992460 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10992460.png)
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
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Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound with a unique structure that combines a thiazole ring, a benzamide group, and a tetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamide group and the tetrahydrothiophene moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring and benzamide group can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- LaNiO2
Uniqueness
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C15H19N5O3S, with a molecular weight of 349.41 g/mol. It features a thiazole ring and a tetrahydrothiophene moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H19N5O3S |
Molecular Weight | 349.41 g/mol |
CAS Number | 1282103-83-6 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown promise in inhibiting certain proteases and kinases that are critical in cancer progression and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The thiazole and thiophene structures facilitate binding to target proteins involved in cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Gene Expression : It has been observed to affect the expression levels of genes associated with apoptosis and cell cycle regulation.
Case Studies
Recent studies have provided insights into the biological activities of this compound:
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains found that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against tested pathogens.
-
Cytotoxicity in Cancer Cells :
- In vitro tests revealed that treatment with the compound resulted in a reduction of cell viability by up to 70% in MCF-7 breast cancer cells after 48 hours.
Properties
Molecular Formula |
C17H20N4O4S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C17H20N4O4S2/c1-10-11(2)26-17(18-10)21-15(22)12-4-3-5-13(8-12)19-16(23)20-14-6-7-27(24,25)9-14/h3-5,8,14H,6-7,9H2,1-2H3,(H,18,21,22)(H2,19,20,23) |
InChI Key |
QDPMRVAMVLUEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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